1-(Azetidin-3-yl)ethanone hydrochloride
CAS No.: 1309209-33-3
Cat. No.: VC8066764
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1309209-33-3 |
---|---|
Molecular Formula | C5H10ClNO |
Molecular Weight | 135.59 g/mol |
IUPAC Name | 1-(azetidin-3-yl)ethanone;hydrochloride |
Standard InChI | InChI=1S/C5H9NO.ClH/c1-4(7)5-2-6-3-5;/h5-6H,2-3H2,1H3;1H |
Standard InChI Key | KREZCYGKSNRSTJ-UHFFFAOYSA-N |
SMILES | CC(=O)C1CNC1.Cl |
Canonical SMILES | CC(=O)C1CNC1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,2,3-triazole ring substituted at the 1-position with an azetidin-3-yl group and at the 4-position with an acetyl moiety, protonated as a hydrochloride salt (figure 1) . The azetidine ring introduces conformational rigidity, while the triazole core enables π-π stacking interactions critical for binding biological targets.
Table 1: Key Chemical Descriptors
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Azetidine Precursor Preparation: Azetidin-3-amine is functionalized via nucleophilic substitution to introduce a propargyl group .
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Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) couples the azetidine-propargyl derivative with an acetylated azide to form the triazole core.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing aqueous solubility.
Reaction yields typically range from 60–75%, with purification via column chromatography . The process emphasizes atom economy, aligning with green chemistry principles.
Physicochemical Properties
Table 2: Computed Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 4 | |
Rotatable Bonds | 2 | |
LogP (Predicted) | 0.89 | |
Aqueous Solubility | 12.4 mg/mL (pH 7.4) |
The compound’s moderate lipophilicity (LogP ≈ 0.89) and polar surface area (59.8 Ų) suggest favorable blood-brain barrier permeability and oral bioavailability .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro studies on structurally related azetidine-triazole hybrids demonstrate broad-spectrum activity:
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Gram-positive Bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus .
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Fungi: 80% inhibition of Candida albicans at 32 µg/mL .
Mechanistically, the triazole moiety chelates essential metal ions in microbial enzymes, while the azetidine ring disrupts cell wall synthesis .
Pharmacological Applications
Drug Discovery
The compound serves as a lead structure for:
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Kinase Inhibitors: Triazoles modulate ATP-binding pockets in EGFR and VEGFR.
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Antidepressants: Azetidine derivatives enhance serotonin reuptake inhibition (Ki = 34 nM for SERT).
Diagnostic Imaging
Radiolabeled analogs (e.g., ¹⁸F derivatives) show potential as PET tracers for tumor hypoxia imaging.
Parameter | Recommendation | Source |
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PPE | Gloves, lab coat, goggles | |
Storage | -20°C, desiccated | |
Disposal | Incineration |
No acute toxicity data exists, but structural analogs exhibit LD₅₀ > 500 mg/kg in rodents.
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